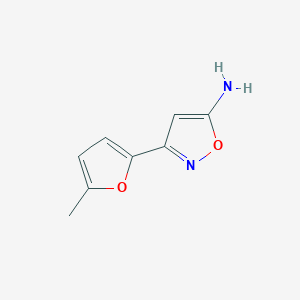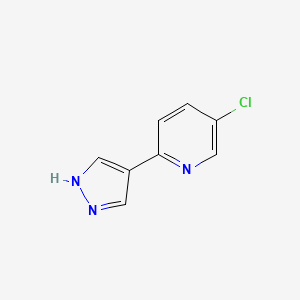![molecular formula C11H12O5 B13595825 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid](/img/structure/B13595825.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid is an organic compound that features a unique structure combining a dioxin ring with a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Formation of Dioxin Ring: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated to form the dioxin ring.
Hydroxypropanoic Acid Addition: The dioxin intermediate is then reacted with a suitable reagent to introduce the hydroxypropanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.
Applications De Recherche Scientifique
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with an acrylic acid moiety instead of hydroxypropanoic acid.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Contains a boronic acid group instead of hydroxypropanoic acid.
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoic acid is unique due to its combination of a dioxin ring with a hydroxypropanoic acid moiety, which imparts specific chemical and biological properties that are distinct from its analogs.
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H12O5/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8,12H,3-4,6H2,(H,13,14) |
Clé InChI |
WFKUWFSCUSLVRI-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


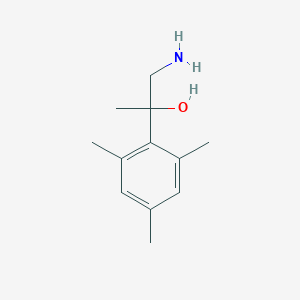
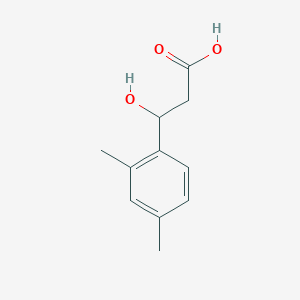
![4-(3-aminopropoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13595765.png)
amine](/img/structure/B13595772.png)
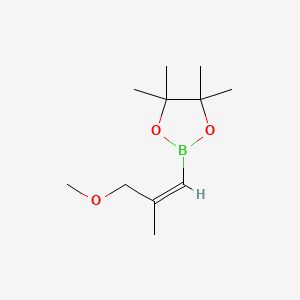
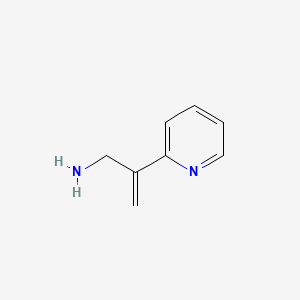

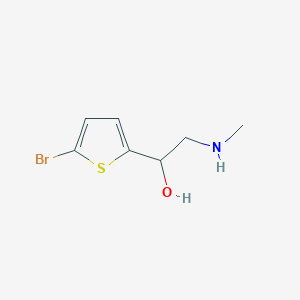
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)
